N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with ethyl, methyl, and methoxy groups
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-14-7-5-6-13(2)18(14)19-17(20)12-22-16-10-8-15(21-3)9-11-16/h5-11H,4,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZNRDFJUUEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 4-methoxyphenol.
Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride to form N-(2-ethyl-6-methylphenyl)-2-chloroacetamide.
Etherification: The chloroacetamide is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Purification steps: Including recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(4-hydroxyphenoxy)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.
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